

Comparative analysis of 2-(1,3-Benzodioxol-5-yl)pyrrolidine with MDMA analogues

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Compound of Interest

Compound Name: 2-(1,3-Benzodioxol-5-yl)pyrrolidine

Cat. No.: B113369

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A comparative analysis of **2-(1,3-Benzodioxol-5-yl)pyrrolidine** with 3,4-methylenedioxymethamphetamine (MDMA) analogues is hampered by a lack of publicly available pharmacological data for **2-(1,3-Benzodioxol-5-yl)pyrrolidine**. To provide a relevant and data-supported comparison, this guide will analyze a closely related, well-researched compound, 3,4-Methylenedioxypyrovalerone (MDPV), which shares the core 1,3-benzodioxole moiety and features a pyrrolidine ring. This analysis will compare the pharmacological profile of MDPV with that of MDMA and its classical analogues.

MDMA is a psychoactive substance known for its empathogenic effects, primarily acting as a releasing agent at serotonin, norepinephrine, and dopamine transporters.^{[1][2]} Its analogues, such as 3,4-methylenedioxymethamphetamine (MDA) and 3,4-methylenediox-N-ethylamphetamine (MDEA), share this mechanism but with varying potencies and selectivities.^[3] In contrast, MDPV and related pyrrolidinyl cathinones are potent monoamine transporter inhibitors with a significantly higher affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET) compared to the serotonin transporter (SERT), leading to predominantly stimulant effects.^[4]

This guide presents a comparative overview of their effects on monoamine transporters, leveraging in vitro experimental data.

Comparative Pharmacological Data

The primary mechanism of action for both MDMA analogues and MDPV involves the modulation of monoamine transporters. However, their profiles as either substrate-releasers or

uptake inhibitors differ significantly, accounting for their distinct psychoactive effects. MDMA and its analogues are known to act as substrates for monoamine transporters, inducing non-exocytotic release (efflux) of neurotransmitters, particularly serotonin.[2][5] MDPV, conversely, functions primarily as a potent reuptake inhibitor, blocking the transporters and thereby increasing the synaptic concentration of dopamine and norepinephrine.

Table 1: In Vitro Monoamine Transporter Inhibition Potency (IC50, nM)

Compound	hSERT IC50 (nM)	hDAT IC50 (nM)	hNET IC50 (nM)	DAT/SERT Ratio
MDMA	640 - 1,400	980 - 10,900	168 - 1,300	~0.1 - 1.4
MDA	460	2,160	900	~0.2
MDEA	1,100	5,100	1,800	~0.2
MDPV	2,200 - 4,090	2.4 - 51	26 - 346	~43 - 1704

Data compiled from multiple sources. Ratios are calculated from representative values and indicate selectivity for DAT over SERT.

The data clearly illustrates that while MDMA and its analogues show relatively balanced, though modest, potency across the three transporters, MDPV is a highly potent and selective inhibitor of DAT and NET.

Experimental Protocols

The data presented above is primarily derived from in vitro assays using cell lines expressing human monoamine transporters (hSERT, hDAT, hNET).

Protocol 1: Monoamine Transporter Uptake Inhibition Assay

This assay quantifies the ability of a compound to inhibit the reuptake of a radiolabeled substrate into cells expressing a specific monoamine transporter.

- Cell Culture: Human Embryonic Kidney (HEK293) cells, stably transfected to express either hSERT, hDAT, or hNET, are cultured to confluence in appropriate media.
- Assay Preparation: Cells are harvested and washed with a Krebs-Ringer-HEPES (KRH) buffer.
- Inhibition: Cells are pre-incubated for 10-20 minutes with varying concentrations of the test compound (e.g., MDMA, MDPV) or a vehicle control.
- Substrate Addition: A fixed concentration of a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]dopamine or [³H]WIN 35,428 for DAT, [³H]norepinephrine for NET) is added to initiate the uptake reaction.[6]
- Incubation: The mixture is incubated for a short period (e.g., 5-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).
- Termination: The uptake reaction is terminated by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove extracellular radioligand.
- Quantification: The radioactivity trapped inside the cells on the filters is measured using liquid scintillation counting.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is determined by non-linear regression analysis of the concentration-response curve.[6]

Protocol 2: Neurotransmitter Release Assay

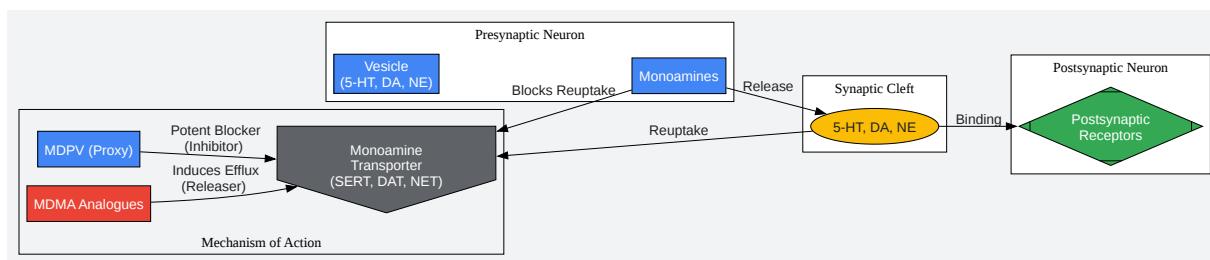
This assay determines whether a compound acts as a substrate-releaser at monoamine transporters.

- Cell Preparation and Loading: HEK293 cells expressing the transporter of interest are pre-loaded by incubation with a radiolabeled neurotransmitter ([³H]5-HT, [³H]dopamine, or [³H]norepinephrine) for 30-60 minutes.
- Washing: Cells are washed multiple times with buffer to remove extracellular radiolabel.

- Baseline Release: A baseline level of spontaneous efflux is established by collecting buffer samples over a set period.
- Compound Addition: The test compound is added at a specific concentration (often at or above its IC₅₀ value from uptake assays).[2]
- Sample Collection: Buffer samples are collected at timed intervals following compound addition to measure the amount of released radiolabel.
- Quantification: Radioactivity in the collected samples is measured by liquid scintillation counting.
- Data Analysis: Release is expressed as a percentage of the total intracellular radioactivity. A significant increase in release compared to baseline indicates the compound is a substrate-releaser.

Visualizations

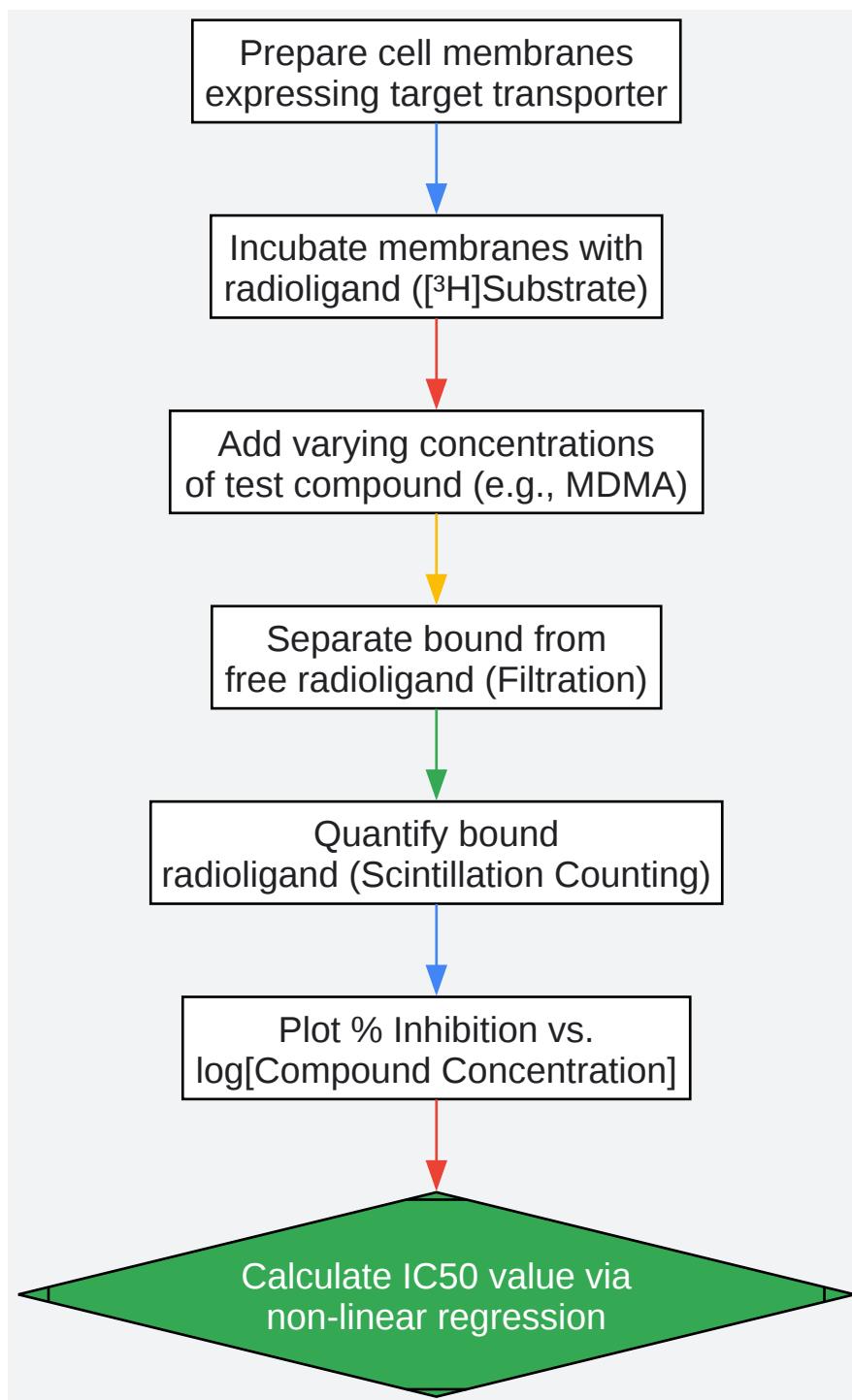
Diagram 1: Monoamine Transporter Interaction



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Caption: General mechanisms of MDMA analogues vs. MDPV at the monoamine synapse.

Diagram 2: Radioligand Binding Assay Workflow



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Caption: Simplified workflow for an *in vitro* monoamine transporter binding assay.

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